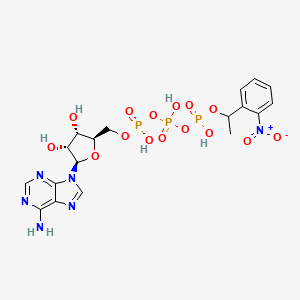
Caged ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caged ATP, also known as this compound, is a useful research compound. Its molecular formula is C18H23N6O15P3 and its molecular weight is 656.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinetic Studies of Enzymatic Reactions
Caged ATP has been extensively used to study the kinetics of ATP-dependent enzymes without the interference of free ATP prior to photolysis. For instance, research demonstrated that by using base-caged ATP, researchers could investigate the activity of firefly luciferase without inhibiting its enzymatic function. This was achieved by attaching the cage moiety to the nucleobase instead of the gamma-phosphate, allowing for effective photolysis without competitive inhibition from the caged compound .
Case Study: Firefly Luciferase Assay
- Objective : Assess the bioactivity of this compound.
- Method : Photolysis conducted using 308 nm light.
- Findings : Base-caged ATP did not inhibit luciferase activity and allowed for controlled release of ATP, facilitating kinetic analysis.
Muscle Contraction Studies
This compound has been utilized in muscle physiology to explore the dynamics of muscle contraction. A notable study involved using time-resolved electron paramagnetic resonance (EPR) to observe the orientation of spin-labeled myosin heads in muscle fibers upon rapid photolysis of this compound. This method allowed researchers to capture transient changes in muscle fiber orientation during contraction phases .
Case Study: EPR Studies on Muscle Fibers
- Objective : Investigate myosin head orientation during contraction.
- Method : Muscle fibers treated with this compound were subjected to laser flash photolysis.
- Results : Photolysis released sufficient ATP to saturate myosin active sites, enabling detailed analysis of contraction dynamics.
Neuroscience Applications
In neuroscience, this compound is employed to manipulate synaptic activity and study signaling pathways. For example, photolysis of this compound has been shown to increase synaptic inputs in mitral cells within the olfactory bulb, providing insights into how ATP modulates neuronal network activity .
Case Study: Mitral Cells Activation
- Objective : Examine the effects of ATP on synaptic inputs.
- Method : Whole-cell current responses were recorded following photolysis of this compound.
- Findings : A significant increase in synaptic activity was observed, indicating that ATP plays a crucial role in enhancing network activity.
Biochemical Mechanisms Exploration
This compound also facilitates the study of molecular interactions between nucleotides and enzymes. Research utilizing infrared spectroscopy has shown that NPE-caged ATP can bind to alkaline phosphatase before photolytic cleavage occurs, allowing scientists to investigate structural changes during enzyme-substrate interactions .
Case Study: Interaction with Alkaline Phosphatase
- Objective : Analyze structural alterations during nucleotide binding.
- Method : Infrared spectroscopy was used alongside photolysis.
- Results : Binding interactions were characterized, revealing structural adjustments in the enzyme's active site upon substrate hydrolysis.
Development of Photorelease Technologies
The synthesis and application of caged compounds have led to advancements in photorelease technologies for controlling cellular processes. Caged nucleotides like this compound are integral in creating materials that can release biologically active molecules upon light exposure, thus enabling dynamic control over biochemical reactions and cellular behaviors .
Innovations:
- Development of membrane-permeant derivatives that allow intracellular delivery.
- Utilization in bioengineering for creating responsive biomaterials that can release drugs or other molecules on demand.
Summary Table
| Application Area | Key Findings | Methodology Used |
|---|---|---|
| Kinetic Studies | Enabled analysis without competitive inhibition | Enzymatic assays with base-caged ATP |
| Muscle Contraction | Captured transient changes during contraction | Time-resolved EPR |
| Neuroscience | Increased synaptic inputs via photolysis | Whole-cell current recordings |
| Biochemical Mechanisms | Characterized enzyme-nucleotide interactions | Infrared spectroscopy |
| Photorelease Technologies | Developed responsive biomaterials | Synthesis and application studies |
Propiedades
Número CAS |
67030-27-7 |
|---|---|
Fórmula molecular |
C18H23N6O15P3 |
Peso molecular |
656.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O15P3/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21)/t9?,12-,14-,15-,18-/m1/s1 |
Clave InChI |
UOLVQBSMMHANLG-XZNUSECASA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES isomérico |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Sinónimos |
adenosine-5'-triphosphate P(3)-1-(2-nitrophenyl)ethyl ester caged ATP NPE-caged ATP P(3)-1-(2-nitro)phenylethyladenosine 5'-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















